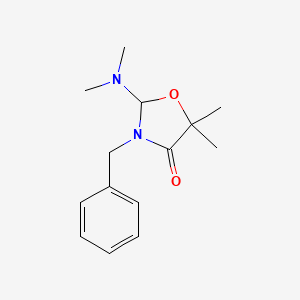
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one is a heterocyclic compound that features an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one typically involves the reaction of benzylamine with dimethylamine and a suitable carbonyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the oxazolidinone ring. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced catalytic methods can enhance the efficiency of the synthesis, making it feasible for large-scale production .
化学反応の分析
Types of Reactions
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities.
Benzimidazole Derivatives: Used in various therapeutic applications, including antiulcer and antiviral drugs
Uniqueness
3-Benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
88986-16-7 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
3-benzyl-2-(dimethylamino)-5,5-dimethyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C14H20N2O2/c1-14(2)12(17)16(13(18-14)15(3)4)10-11-8-6-5-7-9-11/h5-9,13H,10H2,1-4H3 |
InChIキー |
KOWCSMNIQYPQIP-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(O1)N(C)C)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















